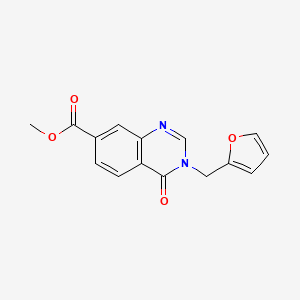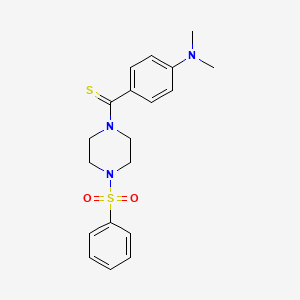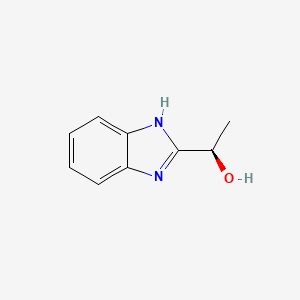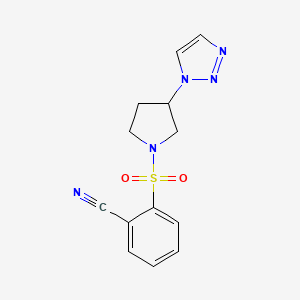
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a 1,2,3-triazole ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry . The 1,2,3-triazole ring is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains a sulfonyl group (-SO2-) and a nitrile group (-CN), which are common functional groups in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring and the pyrrolidine ring in separate steps, followed by the introduction of the sulfonyl and nitrile groups. The 1,2,3-triazole ring can be formed via a copper-catalyzed click reaction of azides with alkynes . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups. The 1,2,3-triazole ring is known to participate in various reactions, including nucleophilic substitutions and reductions . The pyrrolidine ring can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole and pyrrolidine rings, as well as the sulfonyl and nitrile groups, would likely result in a compound with high polarity and potential for hydrogen bonding .Scientific Research Applications
- Researchers have explored the potential of this compound as a drug candidate. Computational studies predict its interaction with acetylcholinesterase (AChE), a target relevant for developing therapies against neurodegenerative diseases like Alzheimer’s .
- Further research could explore its use in formulations for explosives or propellants, considering its stability and insensitivity .
- Researchers have employed related benzo[d][1,2,3]triazole derivatives as efficient ligands in palladium-catalyzed reactions .
Drug Discovery and Development
Energetic Materials
Catalysis and Ligand Design
Anticancer Agents
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets . For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mode of Action
It’s known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound might interact with its targets through hydrogen bonding.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . This suggests that the compound might have favorable ADME properties that impact its bioavailability.
Result of Action
Similar compounds with a 1,2,3-triazole ring have been reported to exhibit various biological activities . This suggests that the compound might have diverse molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the wide range of activities exhibited by 1,2,3-triazole-containing compounds, this compound could be a promising candidate for drug discovery .
properties
IUPAC Name |
2-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-9-11-3-1-2-4-13(11)21(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZCSTPHXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

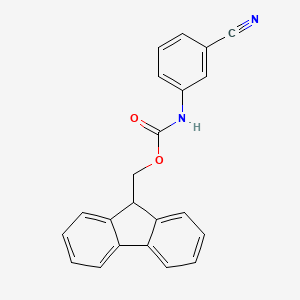
![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)

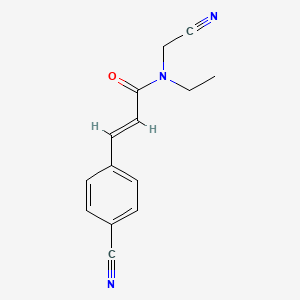
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)
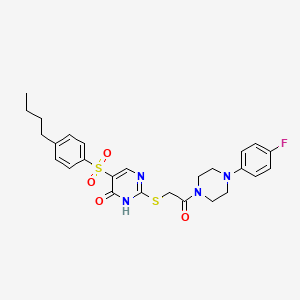
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
